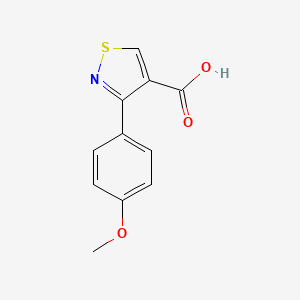

3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid

Description

3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid is a heterocyclic compound featuring an isothiazole core substituted with a 4-methoxyphenyl group at position 3 and a carboxylic acid group at position 2. The isothiazole ring, a five-membered aromatic system containing one sulfur and one nitrogen atom, confers distinct electronic and steric properties. The 4-methoxyphenyl substituent introduces electron-donating effects via the methoxy group, which may enhance solubility and influence intermolecular interactions. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive isoxazole and thiazole derivatives, particularly in targeting enzymes or receptors involved in hyperproliferative diseases .

Properties

Molecular Formula |

C11H9NO3S |

|---|---|

Molecular Weight |

235.26 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-1,2-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)10-9(11(13)14)6-16-12-10/h2-6H,1H3,(H,13,14) |

InChI Key |

YKOQJVJMLYGISO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Based on Isoxazole Analogues (Adapted for Isothiazoles)

A synthetic approach analogous to the preparation of 3-substituted 4-isoxazole carboxylic acids can be adapted for isothiazoles, as detailed in patent CN103539753A. The method involves:

- Step 1: Cyclization under alkaline conditions using oxammonium hydrochloride to form 3-(4-methoxyphenyl)-4-hydrogen-isoxazole-5-ketone intermediate.

- Step 2: Reaction of this intermediate with dimethylformamide dimethyl acetal (DMF dimethylacetal) in an organic solvent (e.g., toluene or ethyl acetate) to generate a 4-dimethylaminomethylene derivative.

- Step 3: Alkaline hydrolysis and ring closure followed by acidification to yield the 3-(4-methoxyphenyl)-4-isoxazole carboxylic acid.

Although the patent describes isoxazole derivatives, similar conditions and reagents can be adapted for isothiazole synthesis, considering the chemical similarities between isoxazole and isothiazole rings.

Reaction Conditions Summary:

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | Oxammonium hydrochloride, alkali (Na2CO3, NaOH etc.) | 0–50 | Water (optimal) | Alkali 0.5–2 eq., short reaction |

| 2 | Reaction with DMF dimethylacetal | DMF dimethylacetal (1–5 eq.) | -10 to 80 | Toluene, EtOAc, THF | Organic solvent, intermediate formed |

| 3 | Lactone hydrolysis and ring closure | Alkali (Na2CO3, NaOH, KOH) | 20–60 | Water | Acidification to isolate acid |

- The final 3-(4-methoxyphenyl)-isothiazole-4-carboxylic acid is obtained in yields around 82% with high purity.

- Intermediates can often be used directly in subsequent steps without extensive purification.

Specific Synthesis of 3-(4-Methoxyphenyl)-4-isothiazole Carboxylic Acid

Based on the detailed NMR data from the patent and related literature, the synthesis proceeds through:

- Preparation of 3-(4-methoxyphenyl)-4-hydrogen-isothiazole-5-ketone intermediate.

- Conversion to 4-dimethylaminomethylene derivative.

- Hydrolysis and acidification to yield the target acid.

NMR Characterization Data (400 MHz, DMSO-d6):

| Compound | Key NMR Signals (δ ppm) |

|---|---|

| 3-(4-Methoxyphenyl)-4-hydrogen-isothiazole-5-ketone | 7.61–7.63 (d, 2H), 6.96–6.98 (d, 2H), 3.87 (s, 3H), 3.78 (s, 2H) |

| 4-Dimethylaminomethylene derivative | 7.37–7.39 (d, 2H), 7.04 (s, 1H), 6.95–6.97 (d, 2H), 3.83 (s, 3H), 3.74 (s, 3H), 3.26 (s, 3H) |

| 3-(4-Methoxyphenyl)-4-isothiazole carboxylic acid | 9.11 (s, 1H), 7.87–7.89 (d, 2H), 6.92–6.94 (d, 2H), 3.75 (s, 3H) |

Alternative Synthetic Routes and Derivatives

Research articles on isothiazole derivatives (e.g., PMC6982951) describe the preparation of 3-substituted isothiazole-4-carboxylic acid hydrazides and their derivatives. Although these focus on 3-methyl or 5-chloro substitutions, the methodology can be adapted for the 4-methoxyphenyl substituent.

Key points from these studies:

- Hydrazide derivatives are synthesized via nucleophilic addition reactions with carbonyl compounds.

- The hydrazide intermediate can be further functionalized for biological activity studies.

- Yields for nucleophilic addition steps range from 50% to 86%.

- Reaction conditions typically involve reflux in ethanol for several hours.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization with oxammonium salt | Oxammonium hydrochloride, alkali, water, 0–50 °C | High | High regioselectivity, scalable |

| DMF dimethylacetal reaction | DMF dimethylacetal, toluene/EtOAc/THF, -10 to 80 °C | Moderate | Forms methylene intermediate |

| Hydrolysis and acidification | Alkali, water, 20–60 °C | High | Final acid product, easy isolation |

| Hydrazide intermediate formation | Hydrazide formation via azide intermediate, 2-propanol solvent | 50–86 | Useful for derivative synthesis |

| Nucleophilic addition to hydrazide | Carbonyl compounds, reflux in ethanol, 4 h | 50–86 | Forms N'-substituted derivatives |

Research Findings and Analytical Data

- The synthetic routes described provide high regioselectivity and purity in the preparation of this compound.

- NMR spectroscopy confirms the substitution pattern and functional groups at each stage.

- The patent method allows for large-scale synthesis with straightforward work-up procedures.

- Biological studies on related isothiazole derivatives suggest that substitution patterns at the 3-position significantly influence activity, highlighting the importance of precise synthetic control.

Chemical Reactions Analysis

3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isothiazole ring, particularly at the C-2 and C-5 positions.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

While the search results do not focus specifically on the applications of "3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid," they do provide some information regarding its preparation, related compounds, and potential applications of similar compounds.

Synthesis and Preparation

The compound 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid can be synthesized through a method that involves the reaction of hydroxylamine hydrochloride with 4-methoxybenzaldehyde to form oxime . This is followed by a cyclization process using methyl acrylate to obtain methyl 3-(4-methoxyphenyl)-isoxazole-5-formate, which is then hydrolyzed to yield the target compound .

Related Compounds and Their Applications

- Thiazole Derivatives: Thiazoles and their derivatives have a wide range of applications in medicinal chemistry . They have been explored for their anticonvulsant , anticancer , and enzyme inhibitory activities . For instance, certain thiazole-bearing molecules have demonstrated significant anticonvulsant action, with some compounds showing activity at lower doses than standard medications . Additionally, some thiazole derivatives have exhibited promising anticancer activity .

- Isothiazole Derivatives: Isothiazole derivatives have also been investigated for their potential antitumor activity . Research has focused on developing synthesis methods to obtain isothiazole derivatives and examining their antiproliferative effects against various cancer cell lines . Specifically, derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid have shown antiproliferative activity against human leukemia, colon adenocarcinoma, and breast adenocarcinoma cell lines .

- Thiazolidine Derivatives : 2-aryl-thiazolidine-4-carboxylic acid amides have been discovered as cytotoxic agents against prostate cancer and melanoma .

Potential Applications

Based on the information available from the search results, this compound and its related compounds may have potential applications in the following areas:

- Medicinal Chemistry: As an intermediate in the synthesis of biologically active molecules, particularly in drug discovery .

- Anticancer Research: Given the antiproliferative activities of related isothiazole and thiazole derivatives, this compound could be explored for its potential anticancer properties .

- Anticonvulsant Research: Considering the anticonvulsant activity of thiazole-bearing molecules, this compound could be investigated for similar effects .

- Enzyme Inhibition: Thiazole derivatives have demonstrated enzyme inhibitory activity, suggesting that this compound could be studied for its potential to inhibit specific enzymes .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the disruption of biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Findings :

- The isoxazole analog exhibits higher crystallinity and solubility in polar solvents due to reduced sulfur-related hydrophobicity .

- Isothiazoles generally show greater metabolic stability but lower synthetic accessibility compared to isoxazoles .

Substituent Effects on the Aromatic Ring

Variations in the phenyl ring substituents modulate electronic effects and bioactivity.

Key Findings :

- Electron-withdrawing groups (e.g., Br, F) increase acidity of the carboxylic acid (pKa ~3.5–4.0) compared to electron-donating methoxy groups (pKa ~4.2–4.5) .

Functional Group Modifications

Carboxylic Acid Derivatives

Salt formation and esterification improve bioavailability and stability.

Key Findings :

- Salt forms (e.g., hydrochloride, p-tosylate) enhance aqueous solubility by >20-fold, critical for intravenous formulations .

- Ester derivatives serve as prodrugs, improving membrane permeability .

Structural Analogues with Additional Functional Groups

Amino and methyl substitutions influence reactivity and target binding.

Key Findings :

- Amino groups at position 4 improve interactions with enzymatic active sites but increase susceptibility to oxidation .

- Methyl groups at position 3 or 5 reduce steric bulk, facilitating synthetic modifications .

Biological Activity

3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N3O2S, with a molecular weight of 219.26 g/mol. The compound features an isothiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H9N3O2S |

| Molecular Weight | 219.26 g/mol |

| IUPAC Name | This compound |

| SMILES | COC1=NC(=S)N=C1C(=O)C(C)=O |

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. For instance, it was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated an IC50 value of approximately 1 μM against MCF-7 cells, indicating potent activity compared to standard drugs like Doxorubicin, which has an IC50 of 0.5 μM .

Mechanism of Action:

The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. The compound interacts with specific molecular targets within the cancer cells, potentially inhibiting critical signaling pathways involved in cell proliferation .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It was tested against both Gram-positive and Gram-negative bacterial strains as well as fungal pathogens. The minimum inhibitory concentration (MIC) values ranged from 3.58 µM to 8.74 µM , indicating moderate to significant antimicrobial efficacy .

Structure-Activity Relationship:

The presence of the methoxy group at the para position of the phenyl ring enhances the antimicrobial potential by improving lipophilicity and facilitating better membrane penetration .

Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. In antioxidant assays, it demonstrated an IC50 value of 22.3 µM , outperforming several known antioxidant standards .

Case Studies

- Anticancer Evaluation: A study conducted on synthesized derivatives including this compound revealed that compounds with electron-donating groups at the para position significantly increased anticancer activity against MCF-7 cells .

- Antimicrobial Assessment: Another study highlighted the compound's effectiveness against various bacterial strains, establishing it as a potential candidate for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methoxyphenyl)isothiazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of thiosemicarbazide derivatives with chloroacetic acid under reflux in a DMF-acetic acid mixture. For example, analogous heterocycles (e.g., thiazolidinones) are synthesized by refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF/acetic acid (2:1 v/v) for 2 hours, followed by recrystallization . Adjusting stoichiometry (e.g., excess oxo-compounds) and solvent polarity (DMF vs. ethanol) can optimize yield and purity.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 6.4147 Å, b = 14.6321 Å) provide definitive structural confirmation .

- NMR and IR spectroscopy : Use H/C NMR to verify methoxy (-OCH) and carboxylic acid (-COOH) groups. IR bands at ~1700 cm confirm carbonyl stretching .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated M = 233.22) .

Q. How is this compound utilized in pharmacological or materials science research?

- Applications :

- As a synthetic precursor for bioactive heterocycles (e.g., thiazolidinones with antimicrobial activity) .

- In materials science , its aromatic and electron-rich structure enables applications in organic electronics or as a ligand for metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carboxylic acid group).

- Compare with experimental data (e.g., regioselective alkylation at the isothiazole nitrogen) to validate computational models .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodology :

- Conduct systematic solubility studies in polar (e.g., DMSO, ethanol) vs. nonpolar (e.g., hexane) solvents.

- Use Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity and hydrogen-bonding capacity. For example, analogs like 4-methoxycinnamic acid show higher solubility in DMF than water due to aromatic stacking interactions .

Q. How does the methoxy substituent influence the compound’s biological activity in enzyme inhibition assays?

- Methodology :

- Synthesize derivatives with varying substituents (e.g., -OCH, -Cl) and test against target enzymes (e.g., cyclooxygenase-2).

- Use molecular docking (e.g., AutoDock Vina) to analyze binding affinity differences. The methoxy group’s electron-donating effect may enhance π-π interactions with hydrophobic enzyme pockets .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodology :

- Optimize reflux conditions (temperature, time) to minimize side reactions (e.g., epimerization).

- Monitor reaction progress via HPLC with chiral columns to ensure enantiomeric excess >98% .

Data Analysis and Experimental Design

Q. How to design stability studies under varying pH and temperature conditions?

- Protocol :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.

Analyze degradation products via LC-MS at intervals (0, 7, 14 days).

Compare with structurally related compounds (e.g., 3-hydroxy-4-methoxycinnamic acid) to identify labile functional groups (e.g., carboxylic acid) .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.